2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride
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Overview
Description
2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride is a chemical compound with a complex structure that includes a butylaminomethyl group, dichlorophenoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride typically involves multiple steps, including the formation of the butylaminomethyl group and the dichlorophenoxy group, followed by their combination with an acetamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in various derivatives of the original compound .
Scientific Research Applications
2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways within cells. This compound may act by binding to certain proteins or enzymes, thereby modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide;hydrochloride
- 2-{2-[(Butylamino)methyl]-4,6-dichlorophenoxy}acetamide
Uniqueness
Compared to similar compounds, 2-[2-(Butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride may exhibit unique properties due to its specific chemical structureThe presence of the butylaminomethyl group and the dichlorophenoxy group in this compound may confer distinct advantages in certain contexts, such as enhanced stability or improved efficacy in biological systems .
Properties
IUPAC Name |
2-[2-(butylaminomethyl)-4,6-dichlorophenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c1-2-3-4-17-7-9-5-10(14)6-11(15)13(9)19-8-12(16)18;/h5-6,17H,2-4,7-8H2,1H3,(H2,16,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRREMVOYBGDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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